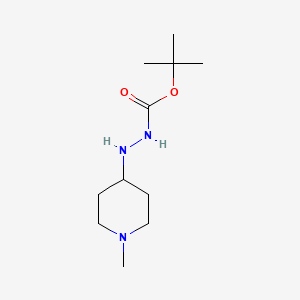

N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide

Overview

Description

N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide is a useful research compound. Its molecular formula is C11H23N3O2 and its molecular weight is 229.324. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate and its derivatives have been the subject of synthesis and characterization in scientific research. The compound (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analog were synthesized by refluxing t-butyl carbazate with the corresponding aldehyde, leading to substantial yields. These compounds were characterized through spectral data analysis and theoretical studies, including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential Surface (MEPS), and Frontier Molecular Orbital (FMO) analysis. The theoretical parameters showed good compliance with experimental data, indicating similar reactivity behavior for both compounds. This research also highlighted the potential biological activity of these compounds against the Mcl-1 enzyme, a notable finding in the context of therapeutic applications (Bhat et al., 2019).

Coordination and Photochemical Properties

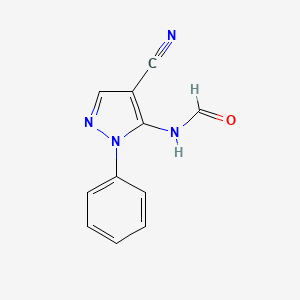

In another study, the coordination and photochemical properties of tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate and related ligands were explored. These ligands exhibited fluorescence and the ability to coordinate with Zn(II) ions, resulting in large Stokes shifts in the emission spectra. Specifically, ligand L1 showcased a unique double emission, enabling its use as a ratiometric fluorescent sensor. This research provides insight into the potential application of these compounds in sensing and imaging technologies (Formica et al., 2018).

Application in Heterocyclic Chemistry

The compound tert-butyl 1-hydrazinecarboxylate has been used in the synthesis of heterocyclic compounds. For instance, its reaction with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection, yielded hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. These heterocycles are of interest due to their potential pharmacological properties and use in the development of new therapeutic agents (Obreza & Urleb, 2003).

Properties

IUPAC Name |

tert-butyl N-[(1-methylpiperidin-4-yl)amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-12-9-5-7-14(4)8-6-9/h9,12H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGXBEWHGLYADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)

![Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2637217.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone](/img/structure/B2637220.png)

![3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2637224.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2637226.png)

![N-(3-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2637227.png)

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid](/img/structure/B2637228.png)